Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

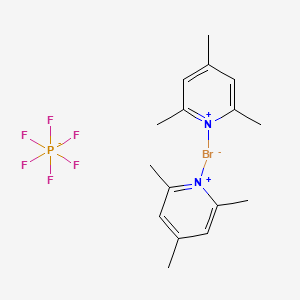

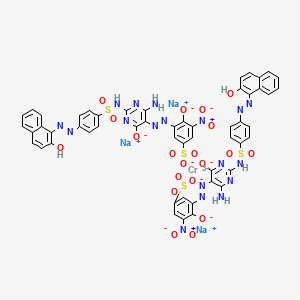

Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate is a chemical compound with the formula C16H22BrF6N2P . It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate is represented by the formula C16H22BrF6N2P . The InChI code for this compound is 1S/C16H20BrN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1 .Physical And Chemical Properties Analysis

Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate is a solid substance at 20 degrees Celsius . It appears as a white to light yellow powder or crystal .Scientific Research Applications

It is used as an intermediate in the preparation of other chemical compounds. For instance, its silver(I) hexafluorophosphate form is an intermediate in the preparation of bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate and bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate, which are utilized in halogenation reactions (Homsi, Robin, & Rousseau, 2003).

Its role in the synthesis of complex molecules is evident in the preparation of ent-thallusin, where it is used to oxidize an allylic bromide to an enal in a high-yield process (Gao, Matsuo, & Snider, 2006).

The compound is involved in the synthesis of meso-free BIII subporphyrins, demonstrating its use in the preparation of specialized chemical structures. It is particularly noted for its role in producing meso-meso' linked subporphyrin dimers, indicating its utility in creating complex organic molecules (Bekki & Osuka, 2020).

It has been used in mechanistic studies to understand the halocyclization of organic compounds. Research on its interaction with 4-penten-1-ol, for instance, has shed light on the reaction mechanisms and influence of substituents in such processes (Cui & Brown, 2000).

Safety and Hazards

Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

Mechanism of Action

Target of Action

It is known that bromonium ions are generally involved in electrophilic addition reactions in organic chemistry .

Mode of Action

Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate, as a bromonium ion source, likely interacts with its targets through electrophilic addition. In this process, the bromonium ion acts as an electrophile, being attracted to regions of high electron density in other molecules .

Biochemical Pathways

Bromonium ions are generally involved in the halogenation of alkenes, a common reaction in organic chemistry .

Pharmacokinetics

As a bromonium ion source, its bioavailability would likely depend on factors such as its solubility, stability, and the presence of transporters in the body .

Result of Action

Bromonium ions are generally known to cause the addition of bromine atoms to double bonds in organic molecules .

Action Environment

The action, efficacy, and stability of Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate can be influenced by various environmental factors. For instance, its stability may be affected by light, air, and heat . Furthermore, its solubility in methanol suggests that its action and efficacy could be influenced by the solvent environment.

properties

IUPAC Name |

2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN2.F6P/c1-11-7-13(3)18(14(4)8-11)17-19-15(5)9-12(2)10-16(19)6;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYGAGSIUXQVJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)[Br-][N+]2=C(C=C(C=C2C)C)C)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrF6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659756 |

Source

|

| Record name | 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188944-77-6 |

Source

|

| Record name | 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate acts as a brominating agent in the reaction with meso-free BIII subporphyrins []. This reaction leads to the formation of meso-meso' linked subporphyrin dimers, often as the major product, along with meso-bromosubporphyrins []. This dimerization reaction provides a route to creating larger, conjugated subporphyrin structures with potentially altered photophysical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-{3-[(E)-(2-methylpropylidene)amino]propyl}acetamide](/img/structure/B575895.png)